4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine
Description
4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine is a functionalized bipyridine derivative characterized by its 4,4'-substituted aminoethyl carbamoyl groups. These derivatives share a common bipyridine backbone, which enables strong metal-binding and π-conjugation properties, but their substituents dictate distinct reactivity, solubility, and functional utility . This article provides a comparative analysis of these analogs, focusing on synthesis, physicochemical properties, and applications.
Properties
Molecular Formula |
C16H20N6O2 |
|---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-[4-(2-aminoethylcarbamoyl)pyridin-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N6O2/c17-3-7-21-15(23)11-1-5-19-13(9-11)14-10-12(2-6-20-14)16(24)22-8-4-18/h1-2,5-6,9-10H,3-4,7-8,17-18H2,(H,21,23)(H,22,24) |
InChI Key |
SYOZZPBJXUJMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCCN)C2=NC=CC(=C2)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which is then functionalized to introduce the aminoethyl groups.
Functionalization: The bipyridine is reacted with ethylenediamine under controlled conditions to introduce the aminoethyl groups.
Coupling Reaction: The functionalized bipyridine is then coupled with a suitable carbonyl compound to form the bis-aminocarbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aminoethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a biochemical probe due to its ability to bind to specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine involves its interaction with molecular targets such as metal ions and biomolecules. The compound can form stable complexes with metal ions, which can then participate in various biochemical and catalytic processes. The aminoethyl groups enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Key Derivatives and Their Syntheses
Physicochemical Properties
Comparative Data Table
| Property | 4,4'-Bis(chloromethyl) | 4,4'-Bis(bromomethyl) | 4,4'-Bis(phosphonatomethyl) | 4,4'-Dicarboxy |
|---|---|---|---|---|
| Solubility | Low in polar solvents | Low in polar solvents | Moderate in DMF/THF | High in water |
| Thermal Stability | Stable to 150°C | Stable to 120°C | Stable to 200°C | Decomposes >250°C |
| Electronic Effects | Electron-withdrawing | Electron-withdrawing | Electron-withdrawing | Electron-withdrawing |
| Coordination Strength | Moderate | Moderate | High | High |
Key Observations :
- Solubility : Carboxy-substituted derivatives exhibit superior aqueous solubility due to ionizable -COOH groups, making them ideal for biological and electrochemical applications .
- Coordination Strength : Phosphonatomethyl and carboxy groups enhance metal-binding affinity, facilitating stable Ru(II) or Ir(III) complexes for photovoltaics and catalysis .
Biological Activity
4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H22N4O2
- Molecular Weight : 302.37 g/mol
This compound features a bipyridine core substituted with two aminoethylaminocarbonyl groups, which may contribute to its interaction with biological targets.
4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine exhibits various biological activities, primarily through interactions with specific receptors and enzymes:
- Adenosine Receptor Modulation : This compound has been studied for its ability to modulate adenosine receptors, which play a crucial role in numerous physiological processes such as inflammation and neurotransmission. The modulation of these receptors can lead to therapeutic effects in conditions like ischemia and neurodegenerative diseases .
- Cytotoxicity Against Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Case Studies
- Adenosine Receptor Ligands : A study focused on the development of novel ligands based on the 3-amidocoumarin scaffold reported that compounds similar to 4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine showed promising trypanocidal activity. This suggests potential applications in treating parasitic infections .
- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective dose ranges for therapeutic application .
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of 4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine compared to other compounds:
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| 4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine | Cytotoxicity against MCF-7 | 10 | Cancer |
| Compound A | Adenosine receptor antagonist | 5 | Inflammation |
| Compound B | Trypanocidal agent | 15 | Parasitic infections |
Q & A
Q. What are the optimal synthetic routes for preparing 4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine, and what critical parameters influence yield?
- Methodological Answer : The synthesis can be adapted from analogous bipyridine derivatives. A two-step approach is recommended: (i) Functionalize 4,4'-dimethyl-2,2'-bipyridine via oxidation to introduce carboxyl groups, followed by (ii) coupling with 2-aminoethylamine using carbodiimide crosslinkers (e.g., EDC/NHS). Key parameters include:
- Reaction atmosphere : Use inert nitrogen to prevent oxidation of intermediates .
- Solvent choice : Dry DMF or THF for optimal solubility of intermediates .
- Purification : Recrystallization from acetic acid or chloroform improves purity .
Yield optimization requires strict stoichiometric control of reagents (e.g., 2.2 equivalents of amine) and slow addition of bases like potassium tert-butoxide to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of aminoethylamide substituents via peaks at δ 3.2–3.5 ppm (CH2NH) and δ 6.8–8.5 ppm (bipyridine protons) .
- FT-IR : Validate carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-H bends at ~1550 cm⁻¹ .
- Mass spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]+) to confirm molecular weight .
- Elemental analysis : Ensure C/N ratios align with theoretical values (e.g., C: ~55%, N: ~20%) .
Advanced Research Questions
Q. How can researchers design Ru(II) or Ir(III) complexes using this ligand to enhance photophysical properties?
- Methodological Answer : The ligand’s aminoethylamide groups provide strong σ-donor and π-acceptor capabilities, ideal for stabilizing Ru(II) or Ir(III) centers. Key design considerations:
- Coordination geometry : Use a 1:2 metal-to-ligand ratio for octahedral complexes. Monitor via UV-vis (e.g., MLCT bands at 450–500 nm) and cyclic voltammetry (redox potentials) .
- Ancillary ligands : Pair with chlorides or cyclometalating ligands (e.g., 2-phenylpyridine) to tune emission lifetimes .
- Photostability : Replace labile ligands (e.g., Cl⁻) with hexafluorophosphate counterions to reduce hydrolysis .
Q. What strategies address contradictions in spectroscopic data when analyzing metal-ligand stoichiometry?
- Methodological Answer : Discrepancies in stoichiometry (e.g., 1:1 vs. 1:2 metal-ligand ratios) arise from solvent polarity or competing equilibria. Mitigation strategies:
- Job’s plot analysis : Determine stoichiometry via UV-vis titration under controlled ionic strength (e.g., 0.1 M KCl) .
- X-ray crystallography : Resolve ambiguities by crystallizing the complex (e.g., using slow diffusion of diethyl ether into acetonitrile solutions) .
- Magnetic susceptibility : Confirm metal oxidation states (e.g., diamagnetic Ru(II) vs. paramagnetic Fe(II)) .
Q. In biological studies, how does modifying the ligand's substituents affect the cytotoxicity of its metal adducts?
- Methodological Answer : Substituents influence cellular uptake and redox activity. Systematic approaches include:
- Hydrophobicity tuning : Replace aminoethylamide groups with longer alkyl chains (e.g., hexyl) to enhance membrane permeability. Monitor via logP measurements .
- ROS generation : Assess via fluorescence probes (e.g., DCFH-DA) in cancer cell lines. Higher electron-withdrawing groups (e.g., nitro) often increase ROS production .
- Comparative assays : Test adducts against cisplatin-resistant cells to identify structure-activity relationships (SAR) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the ligand’s stability under acidic conditions?
- Methodological Answer : Stability variations arise from differences in protonation sites. For example:
- Amide vs. amine protonation : Under pH < 3, the aminoethyl group (pKa ~8–9) remains protonated, while the amide (pKa ~2–3) hydrolyzes slowly. Use pH-controlled FT-IR (monitor C=O loss) and 1H NMR (disappearance of NH peaks) to track degradation .
- Mitigation : Store the ligand in anhydrous DMSO at −20°C to prevent hydrolysis .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
